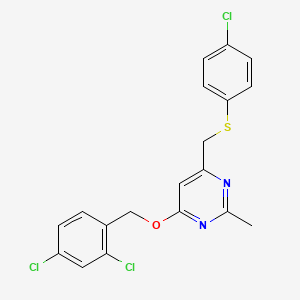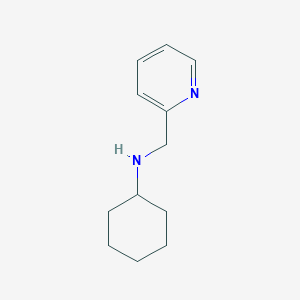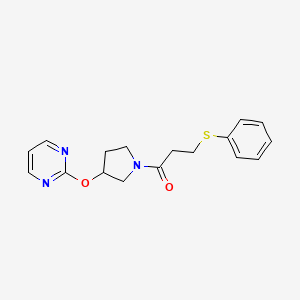
3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one, also known as PTPP, is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in drug development. This molecule has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of related compounds involves intricate chemical reactions highlighting the versatility and reactivity of the pyrimidine and pyrrolidine groups. These procedures often aim at producing novel derivatives with potential biological or physical applications. For instance, the synthesis of pyrimidine derivatives based on the reactions with arylmethylidene derivatives of furan-2(3H)-ones has been explored to develop molecules with plant-growth regulatory activity, demonstrating the compound's relevance in agriculture and botany research (Aniskova, Grinev, & Yegorova, 2017).
Biological Evaluation and Applications
Several studies have been conducted to evaluate the biological activities of compounds containing the pyrimidine structure, indicating their potential in developing pharmaceuticals and antimicrobial agents. For instance, compounds synthesized from pyrimidine derivatives have shown promising antibacterial and antifungal activities, making them valuable in the search for new antimicrobial agents (Patel & Patel, 2017). Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showing that modifications of the pyrimidine core can lead to significant biological activities (Rahmouni et al., 2016).
Material Science Applications
The compound's structural motifs are also of interest in material science, particularly in the development of polymers and coatings with enhanced properties. For example, pyridine-containing polyimides synthesized from aromatic diamine monomers demonstrate good solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Yan et al., 2011).
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16(8-12-23-15-5-2-1-3-6-15)20-11-7-14(13-20)22-17-18-9-4-10-19-17/h1-6,9-10,14H,7-8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBWFCFTRLLUNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

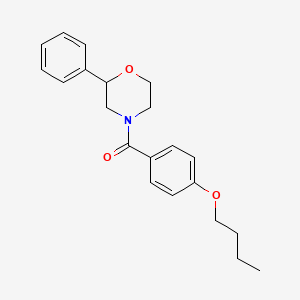

![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)
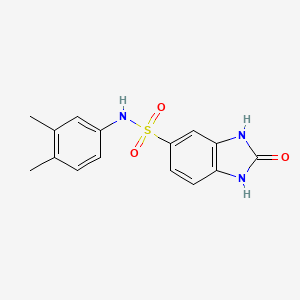
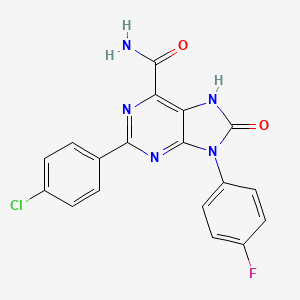
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)
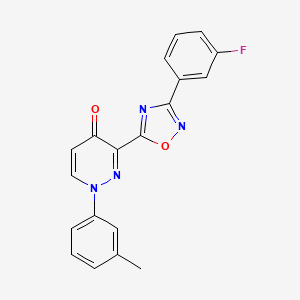
![6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B2405897.png)
![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)
![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)
![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)
